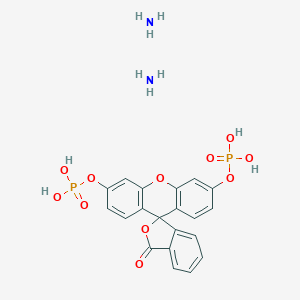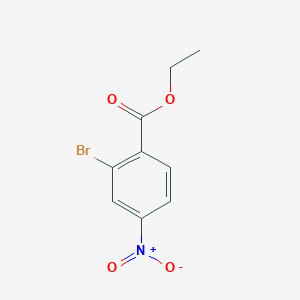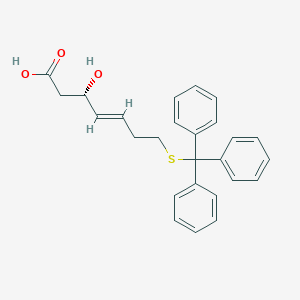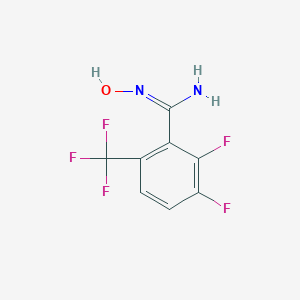
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Wittig reagent and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product. The ylide intermediate is a highly reactive species that can undergo various reactions, such as cycloaddition, oxidation, and reduction.
Biochemical And Physiological Effects
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for laboratory use.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include the need for careful handling due to its sensitivity to air and moisture.
Future Directions
There are several potential future directions for 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential direction is the exploration of its potential applications in the development of new materials, such as polymers and nanoparticles. Additionally, the compound's potential use in drug discovery and medicinal chemistry is an area that requires further investigation.
Conclusion:
In conclusion, 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves the reaction of phosphonium salt with an aldehyde or ketone, and the mechanism of action involves the formation of an ylide intermediate. The compound has been extensively studied for its potential applications in various scientific research fields, and there are several potential future directions for its research.
Synthesis Methods
The synthesis of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the reaction of phosphonium salt with an aldehyde or ketone. This reaction is known as the Wittig reaction and is widely used in organic chemistry for the synthesis of alkenes. The reaction between the phosphonium salt and aldehyde or ketone results in the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product.
Scientific Research Applications
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has been extensively studied for its potential applications in various scientific research fields. This compound has been used in the synthesis of various natural products, such as terpenes, steroids, and alkaloids. It has also been used in the preparation of functionalized polymers and in the development of new materials.
properties
CAS RN |
13989-64-5 |
|---|---|
Product Name |
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- |
Molecular Formula |
C22H24NP |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H24NP/c1-22(2,3)23-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
PAVNXBJENBMNKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
13989-64-5 |
synonyms |
N2-(1,1,1-TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-2-METHYLPROPAN-2-AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)





![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

